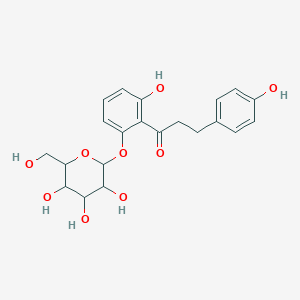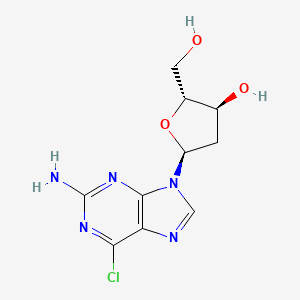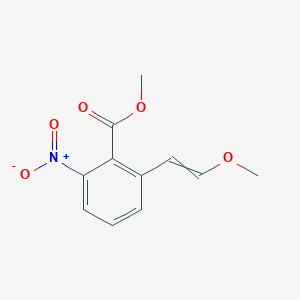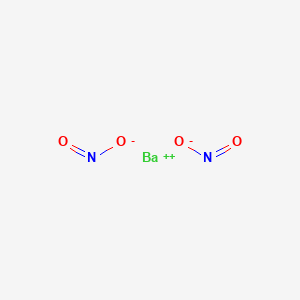
4'-デオキシフロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxyphlorizin (4-DP) is a naturally occurring compound found in the plant species, Phlorizin, which belongs to the Rosaceae family. 4-DP is a phenolic compound with a unique structure and has been found to have a variety of applications in scientific research. It is a potent inhibitor of glucose transport in mammalian cells and is used to study the regulation of glucose metabolism. 4-DP has also been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 4-DP has been used to study the effects of epigenetics on gene expression.
科学的研究の応用
酵素阻害
4'-デオキシフロリジンは、光合成系IIの電子伝達を阻害することがわかった {svg_1}. この阻害は、植物の光合成活性を阻害し、植物の成長と発達に影響を与える可能性がある {svg_2}.
イオン輸送
研究によると、4'-デオキシフロリジンは、動物細胞におけるカリウムイオンの輸送速度を阻害することが示されている {svg_3}. これは、神経インパルス伝達や筋肉収縮など、カリウムイオン勾配に依存する細胞機能に影響を与える可能性がある {svg_4}.
植物におけるアンモニウムの吸収
4'-デオキシフロリジンは、植物におけるアンモニウムの吸収を阻害することがわかった {svg_5}. アンモニウムは植物にとって重要な栄養素であり、この阻害は植物の栄養と成長に影響を与える可能性がある {svg_6}.
小腸酵素との相互作用
4'-デオキシフロリジンは、フロリジンヒドロラーゼやグリコシルセラミダーゼなどの小腸酵素と関連している {svg_7}. これらの酵素は、特定の糖や脂質の代謝に関与している {svg_8}.
乳糖不耐症における潜在的な役割
4'-デオキシフロリジンは、乳糖の消化に関与する酵素であるラクターゼ-フロリジンヒドロラーゼと関連しており、乳糖不耐症の研究と治療における潜在的な用途を示唆している {svg_9}.
生化学研究における役割
4'-デオキシフロリジンは、その独特の構造と特性により、製薬試験の基準物質として生化学研究で使用されている {svg_10}.
作用機序
Target of Action
The primary target of 4’-Deoxyphlorizin is the glucose transport system . It also has a significant inhibitory activity against phlorizin hydrolase , an enzyme that plays a crucial role in carbohydrate metabolism .
Mode of Action
4’-Deoxyphlorizin acts as an inhibitor of the glucose transport system . It binds to the glucose transporters, thereby preventing the transport of glucose across the cell membrane. Additionally, it inhibits the activity of phlorizin hydrolase, with a Km value of 0.59 nM and a Ki value of 0.33 nM .
生化学分析
Biochemical Properties
4’-Deoxyphlorizin interacts with the glucose transport system and phlorizin hydrolase, an enzyme involved in glucose metabolism . The Km value of 4’-Deoxyphlorizin for phlorizin hydrolase is 0.59 nM, and the Ki value is 0.33 nM , indicating a strong affinity and inhibitory activity.
Cellular Effects
The cellular effects of 4’-Deoxyphlorizin are primarily related to its role as an inhibitor of the glucose transport system . By inhibiting this system, 4’-Deoxyphlorizin can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Deoxyphlorizin involves its binding to and inhibition of phlorizin hydrolase . This interaction can lead to changes in gene expression related to glucose metabolism and potentially other cellular processes .
Metabolic Pathways
4’-Deoxyphlorizin is involved in the metabolic pathway related to glucose transport . It interacts with phlorizin hydrolase, an enzyme involved in this pathway
Transport and Distribution
It is likely that it interacts with transporters or binding proteins involved in the glucose transport system .
Subcellular Localization
Given its role as an inhibitor of the glucose transport system, it may be localized to areas of the cell where this system is active
特性
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXSQPZNZHNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4'-Deoxyphlorizin impact the efficiency of photophosphorylation in spinach chloroplasts?
A1: 4'-Deoxyphlorizin acts as an energy transfer inhibitor in photophosphorylation, specifically within the chloroplasts of spinach plants. [, ] Research has shown that increasing concentrations of 4'-Deoxyphlorizin lead to a decrease in the phosphorylation efficiency (P/e ratio), indicating a disruption in the coupling of electron flow to ATP synthesis. [, ] This inhibitory effect provides insights into the energy transfer mechanisms involved in photophosphorylation.
Q2: How does the internal hydrogen ion concentration ([H+]i) within spinach chloroplast thylakoids relate to the effects of 4'-Deoxyphlorizin on photophosphorylation?
A2: Studies have demonstrated a clear relationship between the internal hydrogen ion concentration ([H+]i) in spinach chloroplast thylakoids and the impact of 4'-Deoxyphlorizin on photophosphorylation. [, ] As the concentration of 4'-Deoxyphlorizin increases, there's a decrease in both the phosphorylation efficiency (P/e ratio) and the internal hydrogen ion concentration ([H+]i). [, ] This suggests that 4'-Deoxyphlorizin's inhibitory effect might disrupt the proton gradient across the thylakoid membrane, which is crucial for driving ATP synthesis during photophosphorylation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)




![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)

